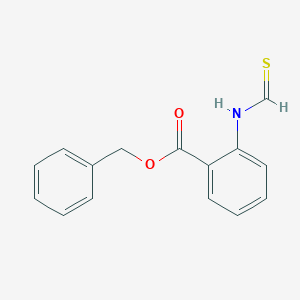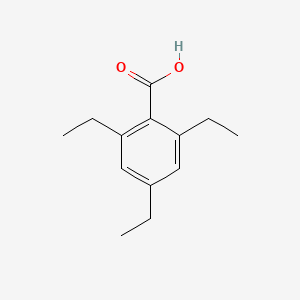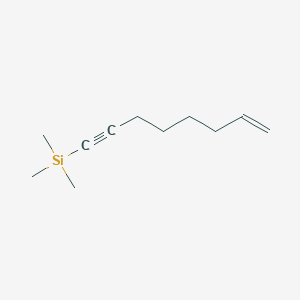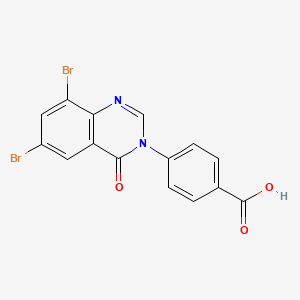
Benzyl 2-(methanethioylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(methanethioylamino)benzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, with a methanethioylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methanethioylamino)benzoate typically involves the esterification of 2-(methanethioylamino)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(methanethioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzoates.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl 2-(methanethioylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-(methanethioylamino)benzoate involves its interaction with specific molecular targets. The methanethioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: A related compound with similar ester functionality but lacking the methanethioylamino group.
Methyl 2-(methanethioylamino)benzoate: Similar structure but with a methyl ester instead of a benzyl ester.
Ethyl 2-(methanethioylamino)benzoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
Benzyl 2-(methanethioylamino)benzoate is unique due to the presence of both the benzyl and methanethioylamino groups, which confer distinct chemical and biological properties
Propriétés
| 90136-84-8 | |
Formule moléculaire |
C15H13NO2S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
benzyl 2-(methanethioylamino)benzoate |
InChI |
InChI=1S/C15H13NO2S/c17-15(18-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-19/h1-9,11H,10H2,(H,16,19) |
Clé InChI |
BESKPSMAEHZNBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/no-structure.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)



